![molecular formula C11H14ClNO3 B1436155 Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride CAS No. 2126178-86-5](/img/structure/B1436155.png)
Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride
Overview
Description
“Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2126178-86-5 . Its molecular weight is 243.69 g/mol and its formula is C11H14ClNO3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO3.ClH/c1-14-11(13)9-4-2-3-8-7-12-5-6-15-10(8)9;/h2-4,12H,5-7H2,1H3;1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 243.69 g/mol and its formula is C11H14ClNO3 .Scientific Research Applications
Anticancer Activity
Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives: have shown promising results in anticancer research. These compounds have been synthesized and characterized, with some displaying potent cytotoxicity in both benign (MCF-7) and metastatic (MDA-MB-231) breast cancer cells . The derivatives induced cell cycle arrest in the G2/M phase and showed limited toxicity against noncancerous breast cell lines, making them potential candidates for targeted cancer therapy .
Synthesis and Characterization
The synthesis of benzoxazepine derivatives involves various methods, including microwave heating and cyclization of substituted isoindole derivatives . These methods have led to the creation of novel scaffolds and structures, which are crucial for the development of new pharmacological agents. The characterization of these compounds using techniques like IR, NMR, GC–MS, and microanalysis is essential for understanding their properties and potential applications .
Molecular Docking and Dynamics
Molecular docking and dynamics simulations are vital tools in drug discovery. They provide insights into the binding orientations and stabilities of compounds within the active sites of their target proteins. For benzoxazepine derivatives, these studies have helped elucidate their interactions with tyrosine kinase receptors, which are important targets in cancer therapy .
Design of Novel Anti-Cancer Agents
The design and synthesis of novel anti-cancer agents based on benzoxazepine derivatives have been a significant area of research. By introducing functional groups like alkyl or aralkyl and sulfonyl, which are considered pharmacophores of some antitumor drugs, researchers have developed compounds with moderate to excellent antiproliferative activity against various cancer cell lines .
Biological Potential of Indole Derivatives
Indole derivatives, closely related to benzoxazepines, have been reported to possess a wide range of biological activities. Molecular docking studies of these derivatives have been performed to assess their potential as anti-HIV-1 agents, showcasing the versatility of the benzoxazepine core structure in medicinal chemistry .
Anxiolytic Activity
Some benzoxazepine derivatives have been evaluated for their anxiolytic activity. Studies have shown that certain compounds can significantly decrease exploratory activity in mice, suggesting their potential use as anxiolytic agents .
properties
IUPAC Name |
methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c1-14-11(13)9-4-2-3-8-7-12-5-6-15-10(8)9;/h2-4,12H,5-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYATHNRNGXFIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1OCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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